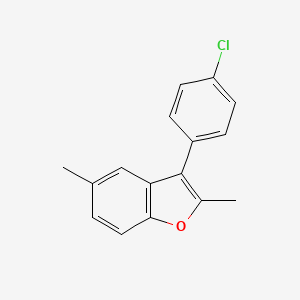
3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the 4-chlorophenyl and dimethyl groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with 2,5-dimethylphenol, followed by cyclization to form the benzofuran ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the benzofuran ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2), nitration with nitric acid (HNO3), and sulfonation with sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1-methyl-1H-indole: Similar in structure but contains an indole ring instead of a benzofuran ring.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring and exhibits different chemical properties.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrrole: Contains a pyrrole ring and has distinct biological activities
Uniqueness
3-(4-Chlorophenyl)-2,5-dimethyl-1-benzofuran is unique due to the presence of both the 4-chlorophenyl and dimethyl groups, which impart specific chemical reactivity and biological activity. Its benzofuran ring structure also contributes to its distinct properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H13ClO |
|---|---|
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2,5-dimethyl-1-benzofuran |
InChI |
InChI=1S/C16H13ClO/c1-10-3-8-15-14(9-10)16(11(2)18-15)12-4-6-13(17)7-5-12/h3-9H,1-2H3 |
Clé InChI |
MWQSSUHYVBTJRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















